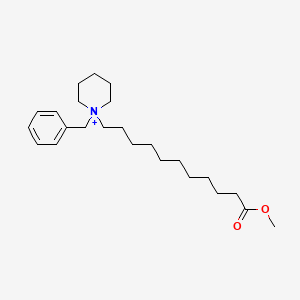
1-Benzyl-1-(11-methoxy-11-oxoundecyl)piperidinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-1-(11-METHOXY-11-OXOUNDECYL)PIPERIDIN-1-IUM is a complex organic compound with a unique structure that includes a piperidinium core substituted with a benzyl group and an 11-methoxy-11-oxoundecyl chain
Preparation Methods
The synthesis of 1-BENZYL-1-(11-METHOXY-11-OXOUNDECYL)PIPERIDIN-1-IUM typically involves multiple steps, starting with the preparation of the piperidinium core. The benzyl group is introduced through a nucleophilic substitution reaction, while the 11-methoxy-11-oxoundecyl chain is added via esterification or amidation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-BENZYL-1-(11-METHOXY-11-OXOUNDECYL)PIPERIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-BENZYL-1-(11-METHOXY-11-OXOUNDECYL)PIPERIDIN-1-IUM has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-BENZYL-1-(11-METHOXY-11-OXOUNDECYL)PIPERIDIN-1-IUM involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
1-BENZYL-1-(11-METHOXY-11-OXOUNDECYL)PIPERIDIN-1-IUM can be compared with similar compounds such as 1-Benzyl-1-(11-hydroxyundecyl)piperidinium and 1-(11-Methoxy-11-oxoundecyl)-1-methylpiperidinium. These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of the benzyl group and the 11-methoxy-11-oxoundecyl chain in 1-BENZYL-1-(11-METHOXY-11-OXOUNDECYL)PIPERIDIN-1-IUM provides distinct chemical and biological properties .
Properties
Molecular Formula |
C24H40NO2+ |
|---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
methyl 11-(1-benzylpiperidin-1-ium-1-yl)undecanoate |
InChI |
InChI=1S/C24H40NO2/c1-27-24(26)18-12-6-4-2-3-5-7-13-19-25(20-14-9-15-21-25)22-23-16-10-8-11-17-23/h8,10-11,16-17H,2-7,9,12-15,18-22H2,1H3/q+1 |
InChI Key |
UIYKQOAGTJNYOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCC[N+]1(CCCCC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11584967.png)
![N-[3-(diethylamino)propyl]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11584968.png)
![1-(3-Bromophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11584985.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11584997.png)
![3-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11585000.png)
![1,2,4-Triazolo[4,3-a]pyrimidin-7(1H)-one, 5-amino-3-(ethylthio)-](/img/structure/B11585003.png)
![2-{[3-Cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B11585009.png)
![{4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate](/img/structure/B11585012.png)
![1-(3,4-Dimethoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11585020.png)
![(6Z)-3-(2-chlorophenyl)-6-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11585023.png)
![prop-2-en-1-yl 2-[1-(3-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11585030.png)
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B11585038.png)
![(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11585043.png)
![3-Chloro-5-(4-methoxy-phenyl)-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1,3-dimethyl-1H-pyrazol-4-ylmethyl)-amide](/img/structure/B11585049.png)
